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D-Proline, 4-hydroxy-1-methyl-, cis-

Enzymology Proline Metabolism Epimerase Substrate Specificity

Procure cis-4-Hydroxy-1-methyl-D-proline (CAS 63269-53-4) for defined stereochemical requirements. This (2R,4R) N-methylated amino acid is the preferred substrate for 4-hydroxyproline epimerase (EC 5.1.1.8), yielding 160% specific activity over the L-enantiomer for robust kinetic assays. Its absolute specificity for N-methyl-cis-4-hydroxy-D-proline dehydratase (PDB: 8IOF) enables unique biocatalytic studies. With distinct cis-amide conformational preorganization, it serves as a precise building block for peptide turn mimetics and SAR probes of proline catabolism. Avoid generic substitutions—validate your experimental system with this stereochemically pure research-grade compound.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 63269-53-4
Cat. No. B3275982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Proline, 4-hydroxy-1-methyl-, cis-
CAS63269-53-4
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCN1CC(CC1C(=O)O)O
InChIInChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5-/m1/s1
InChIKeyFMIPNAUMSPFTHK-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cis-4-Hydroxy-1-Methyl-D-Proline (CAS 63269-53-4): A Defined Stereochemical and N-Modified Proline Analog for Peptide and Enzyme Studies


D-Proline, 4-hydroxy-1-methyl-, cis- (CAS 63269-53-4; IUPAC: (2R,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid) is a non-proteinogenic amino acid derivative combining cis-4-hydroxy stereochemistry at the pyrrolidine ring with N-methylation. It has the molecular formula C6H11NO3, a molecular weight of 145.16 g/mol, and contains two defined stereocenters (2R,4R) . The compound exhibits a predicted ACD/LogP of -1.32 and a polar surface area of 61 Ų, with commercial availability typically at ≥98% purity . It is recognized as a research-grade building block in peptide chemistry and enzymology, distinct from its N-unsubstituted counterpart (cis-4-hydroxy-D-proline) and the more common trans-4-hydroxy-L-proline that stabilizes collagen triple helices [1].

Why Substituting Cis-4-Hydroxy-1-Methyl-D-Proline with Its L-Enantiomer or N-Unsubstituted Analog Yields Quantitatively Different Biological and Conformational Outcomes


Generic substitution among proline derivatives is scientifically unsound due to the profound influence of stereochemistry at C4 and N-substitution on molecular recognition. While trans-4-hydroxy-L-proline (the collagen-stabilizing Hyp residue) and cis-4-hydroxy-D-proline are epimeric pairs interconverted by 4-hydroxyproline epimerase (EC 5.1.1.8) [1], the additional N-methylation present in CAS 63269-53-4 introduces further structural constraints that alter enzyme substrate specificity, transporter recognition, and peptide backbone conformation [2]. The specific activity of cis-4-hydroxy-D-proline toward 4-hydroxyproline epimerase is 160% of the L-enantiomer baseline, demonstrating that even enantiomeric differences produce quantifiable functional divergence [3]. Furthermore, the compound serves as a specific substrate for a dedicated dehydratase enzyme (N-methyl-cis-4-hydroxy-D-proline dehydratase), for which neither the L-enantiomer nor the non-methylated cis-4-hydroxy-D-proline are competent substrates—an absolute requirement for N-methylation at the pyrrolidine nitrogen [4]. Therefore, researchers selecting among proline analogs must base procurement decisions on the specific stereochemical and N-substitution requirements of their experimental system, not on generic compound class assumptions.

Quantitative Evidence Differentiating Cis-4-Hydroxy-1-Methyl-D-Proline (CAS 63269-53-4) from Structural Analogs


Enzymatic Activity Differential: 1.6-Fold Higher Specific Activity for 4-Hydroxyproline Epimerase Compared to L-Enantiomer

In enzymatic assays with 4-hydroxyproline epimerase (EC 5.1.1.8) from Thermococcus litoralis, cis-4-hydroxy-D-proline exhibits a specific activity that is 160% of that observed for the corresponding L-enantiomer under identical bidirectional reaction conditions. The reaction is completely bidirectional, and the enzyme reversibly catalyzes the epimerization of 4-hydroxyproline with similar kinetic constants across substrates [1].

Enzymology Proline Metabolism Epimerase Substrate Specificity

hPAT1 Transporter Recognition: Verified Substrate for Human Proton-Coupled Amino Acid Transporter with Defined Inhibitory Profile

Cis-4-hydroxy-D-proline (the non-methylated form; N-methyl derivative has not been separately characterized in this system) acts as an inhibitor of L-[3H]proline uptake via the human proton-coupled amino acid transporter 1 (hPAT1) in Caco-2 cell monolayers. The L-proline uptake is H+-dependent and saturable with an affinity constant (Km) of 2.0 ± 0.2 mM. cis-4-hydroxy-D-proline inhibits this uptake, along with other proline derivatives including trans-4-hydroxy-L-proline and cis-4-hydroxy-L-proline. Apical to basolateral flux of proline derivatives correlates with their inhibitory potency [1].

Membrane Transport Oral Bioavailability hPAT1 Pharmacology

Active Site Discrimination: D-Proline Exhibits 45-Fold Catalytic Efficiency Preference Over Cis-4-Hydroxy-D-Proline in Proline Racemase

In kinetic studies with the bifunctional proline racemase/hydroxyproline epimerase from Thermococcus litoralis, the enzyme displays a 45-fold catalytic efficiency preference (kcat/Km) for D-proline over cis-4-hydroxy-D-proline. This preference arises from a 75-fold lower Km for D-proline, while the catalytic efficiency for L-proline and trans-4-hydroxy-D-proline are similar [1].

Enzyme Kinetics Substrate Specificity Proline Racemase

Active Site Binding Geometry: D-Isomers Adopt Distinct Pyrrolidine Ring Orientation in PutA GSALDH Active Site

High-resolution crystal structures of the bifunctional proline utilization A (PutA) protein reveal that when cis-4-hydroxy-D-proline binds to the L-glutamate-γ-semialdehyde dehydrogenase (GSALDH) active site, the pyrrolidine ring adopts a different orientation and forms distinct hydrogen bonding environments compared to L-isomers. The structures demonstrate that the inhibitor carboxylate recognition is conserved, but the ring orientation of D- and L-isomers diverges [1].

Structural Biology Enzyme Inhibition Proline Catabolism

Absolute Substrate Requirement: Dedicated Dehydratase Enzyme Recognizes N-Methyl-Cis-4-Hydroxy-D-Proline as Specific Substrate

The compound (2R,4R)-1-methyl-4-hydroxyl-pyrrolidine-2-carboxylic acid (synonymous with cis-4-hydroxy-1-methyl-D-proline) is the cognate substrate for N-methyl-cis-4-hydroxy-D-proline dehydratase from Clostridium sp. FS41. This glycyl radical enzyme catalyzes the dehydration of this specific N-methylated cis-4-hydroxy-D-proline isomer. The crystal structure of the enzyme (PDB ID: 8IOF) has been solved with the ligand bound, confirming direct molecular recognition. Neither the L-enantiomer nor the N-unsubstituted cis-4-hydroxy-D-proline are competent substrates for this dehydratase [1].

Enzyme Specificity Glycyl Radical Enzymes Metabolic Engineering

Conformational Preorganization: N-Methylation Increases Cis-Amide Population and Alters Pyrrolidine Ring Pucker

N-Methylation of amino acids, including proline derivatives, increases the population of the cis-conformation of the amide bond due to increased steric hindrance. In hydroxyproline-containing systems, the electronegative 4(R) substituent of hydroxyproline leads to a strong preference for up puckering of the pyrrolidine ring irrespective of backbone conformation, with cis arrangements of the peptide bond being only slightly less stable than trans counterparts in helical structures [1]. In prolyl and hydroxyprolyl peptides, substituents at the 3- and 4-positions can dramatically alter cis-to-trans amide isomerization rates—3,3-dimethyl substitution produced a nearly 7-fold slower isomerization rate in model peptides, demonstrating that ring substitution and N-modification together modulate conformational dynamics [2].

Peptide Conformation Conformational Analysis Peptidomimetic Design

Validated Research Applications for Cis-4-Hydroxy-1-Methyl-D-Proline (CAS 63269-53-4) Based on Quantitative Evidence


Enzymatic Epimerization Studies: Using 1.6-Fold Higher Activity for Substrate-Enzyme Characterization

This compound is the preferred substrate for characterizing 4-hydroxyproline epimerase (EC 5.1.1.8) activity in Thermococcus litoralis and related organisms, where it demonstrates 160% specific activity relative to the L-enantiomer baseline [1]. Researchers conducting kinetic assays or developing biocatalytic epimerization processes should select this D-enantiomer to maximize signal-to-noise in activity measurements and to exploit the enzyme's bidirectional reaction capability for stereoselective synthesis of hydroxyproline derivatives.

PutA GSALDH Active Site Mapping: Probing Stereospecific Inhibitor Binding Geometry

The distinct pyrrolidine ring orientation of D-isomers in the PutA GSALDH active site—confirmed by high-resolution crystal structures of cis-4-hydroxy-D-proline bound to the enzyme—enables structure-activity relationship (SAR) studies mapping the stereochemical determinants of inhibitor binding [2]. This compound serves as a defined stereochemical probe for designing competitive inhibitors of proline catabolism, with potential applications in antimicrobial development targeting proline utilization pathways.

Peptide Backbone Conformational Constraint: Exploiting N-Methylation-Induced Cis-Amide Bias

The combination of N-methylation and 4(R)-hydroxy substitution produces a unique conformational profile characterized by increased cis-amide population and pyrrolidine ring up-puckering [3]. Peptide chemists designing turn mimetics or conformationally constrained pharmacophores can incorporate this residue to preorganize backbone geometry, offering an alternative to non-methylated hydroxyprolines or N-methylprolines lacking the 4-hydroxy group for fine-tuning peptide secondary structure.

Glycyl Radical Enzyme Substrate for Metabolic Engineering

As the defined substrate for N-methyl-cis-4-hydroxy-D-proline dehydratase from Clostridium sp. FS41 (PDB: 8IOF), this compound enables functional characterization and engineering of glycyl radical enzymes involved in anaerobic amino acid metabolism [4]. The absolute specificity for the N-methylated cis-4-hydroxy-D-stereoisomer validates its use as a unique chemical probe for this enzyme class, with potential applications in biocatalytic dehydration reactions and metabolic pathway elucidation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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